1,2-Diacetylbenzene Exhibits 1,000-Fold Higher Protein Reactivity Than 2,5-Hexanedione
1,2-DAB is three orders of magnitude (1,000-fold) more reactive toward proteins than the aliphatic γ-diketone 2,5-hexanedione (2,5-HD), based on in vitro protein reactivity assays [1]. This quantitative difference explains the distinct neuropathological profiles observed in rodent models, with 1,2-DAB inducing proximal neurofilamentous axonopathy and 2,5-HD causing distal axonopathy [2].
| Evidence Dimension | Protein reactivity |
|---|---|
| Target Compound Data | Three orders of magnitude (1,000×) higher reactivity than 2,5-HD |
| Comparator Or Baseline | 2,5-Hexanedione (2,5-HD) – baseline reactivity |
| Quantified Difference | 1,2-DAB is approximately 1,000-fold more reactive |
| Conditions | In vitro protein reactivity assay; neurofilament and microtubule proteins |
Why This Matters
Researchers requiring potent protein modification or neurotoxicity induction must select 1,2-DAB over 2,5-HD to achieve the required reactivity levels.
- [1] HUMANGGP:008718. Amino Acid and Protein Targets of 1,2-Diacetylbenzene. https://www.nactem.ac.uk (accessed April 20, 2026). View Source
- [2] Kim MS, Sabri MI, Miller VH, Kayton RJ, Dixon DA, Spencer PS. Amino acid and protein targets of 1,2-diacetylbenzene, a potent aromatic gamma-diketone that induces proximal neurofilamentous axonopathy. Toxicol Appl Pharmacol. 2002;183(1):55-65. doi:10.1006/taap.2002.9456. View Source
